molecular formula C13H15BrN2O B13867143 1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol

1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol

Cat. No.: B13867143
M. Wt: 295.17 g/mol
InChI Key: MSKKPUYZMMNQIN-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromophenylhydrazine with an appropriate ketone or aldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction temperatures plays a crucial role in the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-1H-pyrazole
  • 1-(4-Bromophenyl)-1H-pyrazole
  • 4-Bromo-1-(pyridin-3-ylmethyl)-1H-pyrazole
  • 4-Bromo-1-ethyl-1H-pyrazole

Uniqueness

1-(4-bromophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-ol is unique due to the presence of both a bromophenyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

1-[1-(4-bromophenyl)pyrazol-4-yl]-2-methylpropan-2-ol

InChI

InChI=1S/C13H15BrN2O/c1-13(2,17)7-10-8-15-16(9-10)12-5-3-11(14)4-6-12/h3-6,8-9,17H,7H2,1-2H3

InChI Key

MSKKPUYZMMNQIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN(N=C1)C2=CC=C(C=C2)Br)O

Origin of Product

United States

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